Tris(dipivaloylmethanato)lanthanum

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Catalysis

Tris(dipivaloylmethanato)lanthanum exhibits catalytic activity in various organic reactions. For example, it can act as a Lewis acid catalyst for the polymerization of olefins [1]. Additionally, it can be used as a cocatalyst in combination with other transition metals for various organic transformations, including ring-opening metathesis polymerization and hydroamination reactions [2, 3].

[1] Journal of Molecular Catalysis A: Chemical, Volume 264, Issues 1-2, 2007, Pages 247-253, Tris(dipivaloylmethnato)lanthanum(III) chloride catalyzed polymerization of alpha-olefins: [2] Organometallics, 2010, 29 (12), 3322-3328, Tris(dipivaloylmethnato)lanthanum/MAO-Catalyzed Ring-Opening Metathesis Polymerization of Dicylcopentadiene: [3] Journal of the American Chemical Society, 2003, 125 (47), 14260-14261, Lanthanide-Catalyzed Intramolecular Hydroamination of Alkenes:

Luminescence

Tris(dipivaloylmethanato)lanthanum exhibits luminescence properties, meaning it can absorb light and then emit light of a different wavelength. This property makes it potentially useful in various applications, including:

- Biomedical imaging: La(TMHD)3 can be used as a luminescent probe for biological imaging due to its ability to target specific tissues and emit light upon excitation [4].

- Light-emitting devices (LEDs): La(TMHD)3 can be incorporated into LEDs as a down-conversion material to convert higher-energy light into lower-energy light with desired colors [5].

[4] Chemical Communications, 2007, (27), 2748-2750, Near-infrared emitting lanthanide complexes for in vivo and in vitro imaging: [5] Inorganic Chemistry, 2010, 49 (24), 11504-11512, Lanthanide(III) Complexes with beta-Diketonate Ligands: Structural Diversity and Luminescence Properties:

Other applications

Tris(dipivaloylmethanato)lanthanum is also being explored for various other potential applications, including:

- Magnetic materials: La(TMHD)3 can be used as a precursor for the synthesis of lanthanide-based magnetic materials with unique properties [6].

- Polymer electrolytes: La(TMHD)3 can be used as an additive to improve the conductivity of polymer electrolytes used in solid-state batteries [7].

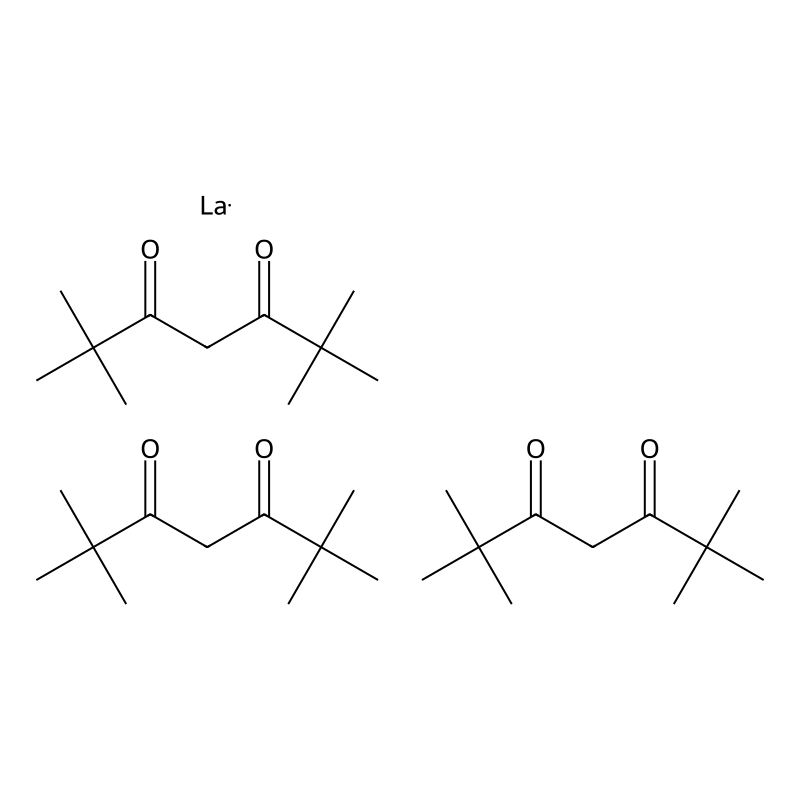

Tris(dipivaloylmethanato)lanthanum is a coordination compound with the chemical formula . It consists of a lanthanum ion coordinated to three dipivaloylmethanate ligands. The compound is notable for its unique molecular structure, which allows it to exhibit distinct chemical properties. The lanthanum ion, a member of the lanthanide series, is in a +3 oxidation state and is surrounded by three bidentate β-diketone ligands, contributing to its stability and solubility in organic solvents .

La(TMHD) is considered toxic and may be harmful if inhaled, ingested, or absorbed through the skin. It can also irritate the eyes, respiratory system, and skin.

- Safety precautions: Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling La(TMHD). Wash hands thoroughly after handling the compound.

Tris(dipivaloylmethanato)lanthanum can be synthesized through several methods:

- Direct Reaction: Combining lanthanum(III) chloride with dipivaloylmethane in an organic solvent under controlled conditions.

- Solvothermal Synthesis: Utilizing high temperature and pressure to facilitate the reaction between lanthanum salts and dipivaloylmethane.

- Metal-Organic Chemical Vapor Deposition: Employing this technique to produce thin films of lanthanum oxide by using tris(dipivaloylmethanato)lanthanum as a precursor .

Tris(dipivaloylmethanato)lanthanum has several applications:

- Thin Film Deposition: Used as a precursor for producing lanthanum oxide thin films, which are essential in electronics and photonics.

- Catalysis: Acts as a catalyst in various organic reactions due to its ability to coordinate with different substrates.

- Biomedical

Interaction studies involving tris(dipivaloylmethanato)lanthanum have focused on its behavior in different environments, including:

- Solvent Interactions: Investigating how different solvents affect the stability and reactivity of the compound.

- Metal Ion Complexation: Studying how tris(dipivaloylmethanato)lanthanum interacts with other metal ions, which can lead to new materials with enhanced properties .

Tris(dipivaloylmethanato)lanthanum shares similarities with other lanthanide coordination compounds, particularly those containing β-diketone ligands. Here are some comparable compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Tris(dipivaloylmethanato)cerium | C33H60CeO6 | Similar structure; different metal center |

| Tris(acetylacetonato)lanthanum | C15H21LaO6 | Uses acetylacetone instead of dipivaloylmethane |

| Bis(dipivaloylmethanato)yttrium | C22H40Y2O4 | Contains yttrium; different coordination number |

Tris(dipivaloylmethanato)lanthanum is unique due to its specific ligand arrangement and stability compared to these similar compounds. Its distinct properties make it particularly useful in advanced material synthesis and potential biomedical applications .